

Application Note: Structural Elucidation of a Linagliptin Dimer Using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: *Linagliptin dimer*

Cat. No.: *B8820746*

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Introduction

Linagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] During the manufacturing process and storage, impurities can arise from degradation of the active pharmaceutical ingredient (API) or as byproducts of the synthesis.[3] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product.[2][4][5] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities exceeding certain thresholds.[3][6]

One such impurity is a dimer of Linagliptin, which has been observed to form under acidic stress conditions.[2][5][7] The structural elucidation of these low-level, often isomeric, impurities presents a significant analytical challenge.[4][8] High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the identification and characterization of unknown impurities in pharmaceuticals.[4][8][9] The high mass accuracy of HRMS allows for the determination of elemental compositions, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that are crucial for detailed structural elucidation.[4]

This application note provides a detailed protocol for the structural elucidation of a **Linagliptin dimer** using LC-HRMS. It includes a method for inducing the formation of the dimer through forced degradation, the instrumental parameters for LC-HRMS analysis, and an interpretation of the resulting mass spectral data.

Experimental Protocols

Forced Degradation for Dimer Formation (Acid Hydrolysis)

This protocol describes the generation of the **Linagliptin dimer** through acid-induced degradation.

Materials:

- Linagliptin API
- Hydrochloric acid (1 M HCl)
- Sodium hydroxide (1 M NaOH)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks (10 mL)
- Pipettes
- pH meter

Procedure:

- **Sample Preparation:** Prepare a stock solution of Linagliptin in methanol at a concentration of 1 mg/mL.
- **Acidic Degradation:**

- In a 10 mL volumetric flask, add 1 mL of the Linagliptin stock solution.
- Add 1 mL of 1 M HCl.
- Keep the mixture at room temperature for 24 hours.
- Neutralization: After the incubation period, neutralize the solution with 1 M NaOH to a pH of approximately 7.
- Dilution: Dilute the neutralized solution with a 50:50 mixture of methanol and water to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).
- Control Sample: Prepare a control sample by diluting the Linagliptin stock solution to the same final concentration without the addition of acid or base.

High-Resolution LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.^[2]

LC Method:

- Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is suitable.^[1]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions to re-equilibrate the column. A starting point could be 10% B, increasing to 90% B over 20 minutes.

- Flow Rate: 0.5 mL/min.
- Column Temperature: 30 °C.[1]
- Injection Volume: 10 µL.[1]

HRMS Method:

- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- Capillary Voltage: 3.0 kV.[3]
- Source Temperature: 120 °C.[2]
- Desolvation Gas Temperature: 350 °C.[3]
- Cone Gas Flow: 50 L/h.[2]
- Desolvation Gas Flow: 800 L/h.[2]
- Mass Range: m/z 100-1200.[2]
- Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).
- Collision Energy: A ramp of collision energies (e.g., 15-40 eV) should be used for MS/MS experiments to generate a rich fragmentation spectrum.

Data Presentation and Analysis

The primary mechanism for the formation of the **Linagliptin dimer** under acidic conditions is believed to be an acid-catalyzed aza-enolization process.[2][7] This involves one molecule of Linagliptin acting as a nucleophile and attacking a Schiff base intermediate of a second Linagliptin molecule.[7] The resulting dimer has a molecular formula of $C_{20}H_{26}N_2O_4$ and a monoisotopic mass of 944.47 g/mol. Another reported dimer, the Linagliptin N,N'-Methylene Dimer, has a molecular formula of $C_{21}H_{26}N_2O_4$ and a molecular weight of 957.1 g/mol.[10]

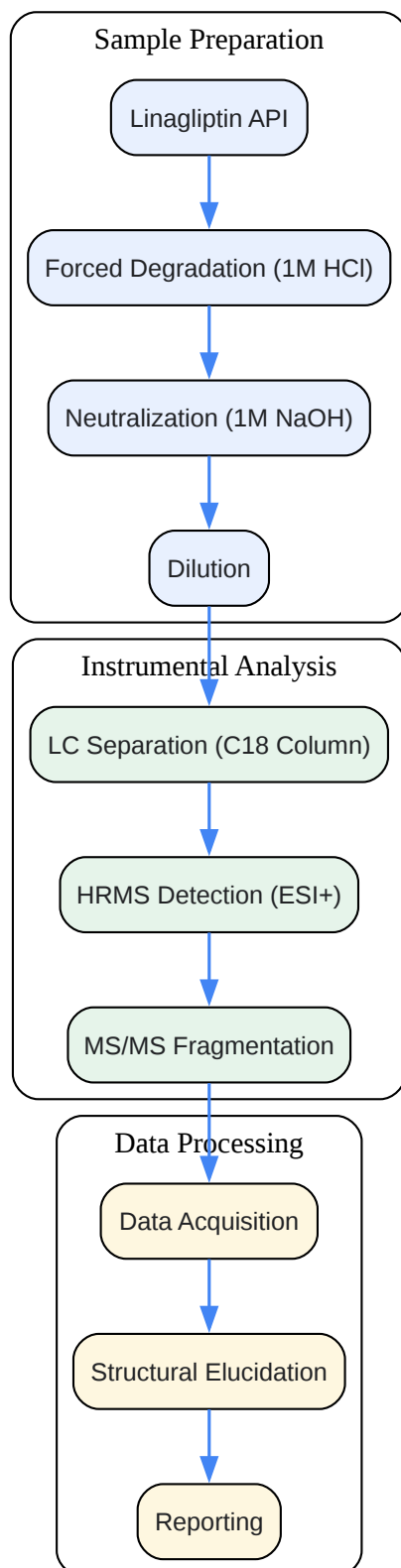
High-resolution mass spectrometry will provide accurate mass measurements for the precursor and fragment ions, enabling the confirmation of their elemental compositions.

Table 1: High-Resolution Mass Spectrometry Data for Linagliptin and its Dimer

Compound	Molecular Formula	Theoretical m/z [M+H] ⁺	Observed m/z [M+H] ⁺	Key Fragment Ions (m/z)
Linagliptin	C ₂₅ H ₂₈ N ₈ O ₂	473.2357	473.2359	305.14, 263.13, 158.09
Linagliptin Dimer (Acid-catalyzed)	C ₅₀ H ₅₆ N ₁₆ O ₄	945.4789	945.4791	473.2359, 472.2281

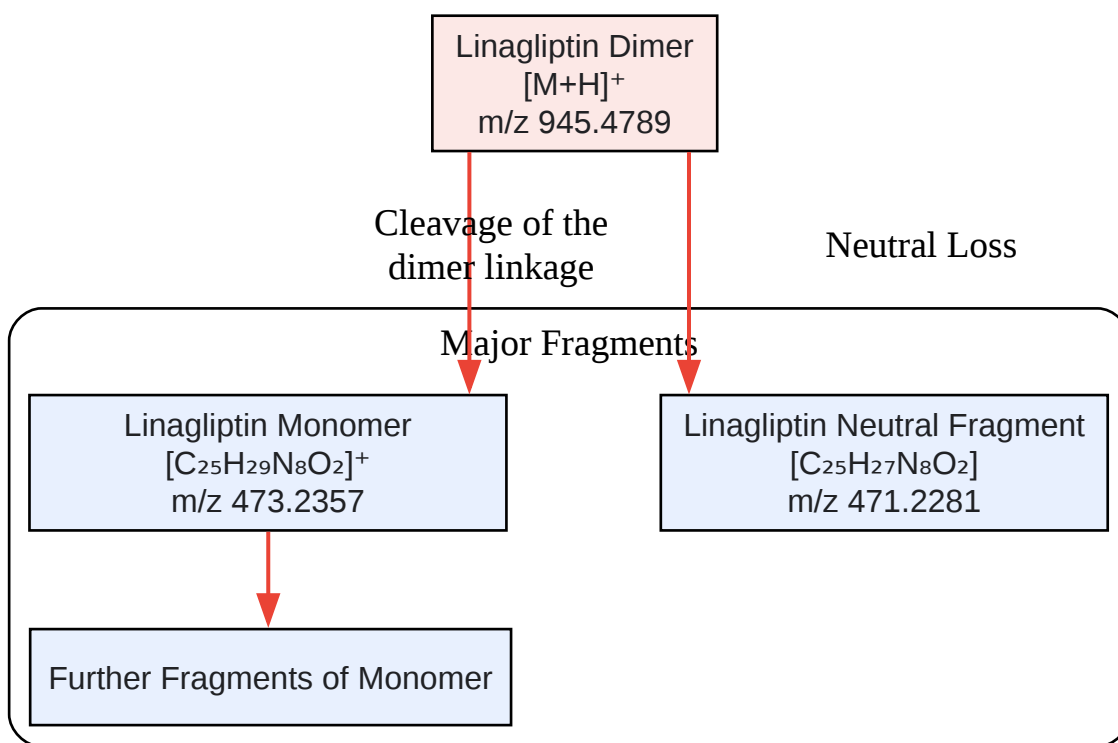
Note: The observed m/z values are hypothetical and would be determined experimentally. The fragment ions for the dimer would include the monomeric Linagliptin ion and other characteristic fragments.

Visualizations



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Caption: Experimental workflow for the structural elucidation of the **Linagliptin dimer**.



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Caption: Proposed fragmentation pathway of the **Linagliptin dimer** in positive ESI-MS.

Conclusion

This application note details a robust methodology for the identification and structural elucidation of a **Linagliptin dimer** using high-resolution mass spectrometry. The combination of forced degradation to generate the impurity, followed by LC-HRMS analysis, provides the necessary specificity and sensitivity for this challenging analytical task. The accurate mass measurements and MS/MS fragmentation data are critical for confirming the elemental composition and the dimeric structure. This workflow can be adapted for the characterization of other drug impurities, playing a vital role in ensuring the quality and safety of pharmaceutical products.

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